4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate
CAS No.: 339271-98-6
Cat. No.: VC20099572
Molecular Formula: C25H22BrN3O6
Molecular Weight: 540.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339271-98-6 |
|---|---|
| Molecular Formula | C25H22BrN3O6 |
| Molecular Weight | 540.4 g/mol |
| IUPAC Name | [4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C25H22BrN3O6/c1-33-21-12-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-7-10-18(11-8-16)35-25(32)19-5-3-4-6-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
| Standard InChI Key | BBAWJYFXMUFGKX-CCVNUDIWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC |
Introduction
The compound 4-(2-(((3,4-Dimethoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-bromobenzoate belongs to a class of organic molecules featuring a complex structure with potential applications in medicinal chemistry. Its molecular framework includes functional groups such as dimethoxybenzoyl, carbohydrazonoyl, and bromobenzoate moieties, which are often associated with bioactivity.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 554.39 g/mol |
| IUPAC Name | (E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 2-bromobenzoate |
| Chemical Structure | Contains a brominated aromatic ring, carbohydrazone linkage, and dimethoxybenzoyl group. |
| CAS Number | Not explicitly provided in the sources. |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions:
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Formation of the Dimethoxybenzoyl Intermediate:
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A reaction between 3,4-dimethoxybenzoic acid and an amine derivative to form the amide group.
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Carbohydrazone Formation:
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The introduction of a hydrazone functional group through condensation with hydrazine derivatives.
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Coupling with Bromobenzoate:
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The final step involves esterification or condensation with 2-bromobenzoic acid or its derivatives.
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These steps require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.
Applications and Biological Activity
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Potential Antimicrobial Activity:
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Anticancer Potential:
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Antioxidant Properties:
Analytical Data
The identification and characterization of this compound can be achieved using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Determines the chemical environment of protons and carbons in the molecule. |
| IR Spectroscopy | Identifies functional groups like amides, esters, and hydrazones. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| UV-Vis Spectroscopy | Studies electronic transitions, useful for conjugated systems. |
Comparison with Related Compounds
The substitution at the benzoate position (e.g., methyl vs bromine vs propoxy groups) significantly influences the physicochemical properties such as solubility and bioactivity.
Research Findings
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